molecular formula C20H24N2O3 B2954026 2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide CAS No. 2034298-72-9

2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide

Cat. No.: B2954026
CAS No.: 2034298-72-9
M. Wt: 340.423
InChI Key: DCSPNDLHMMWITP-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyloxy group, a methoxyphenethyl group, and an isonicotinamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the cyclopentyloxy group: This step involves the reaction of cyclopentanol with an appropriate reagent, such as an alkyl halide, to form the cyclopentyloxy group.

    Introduction of the methoxyphenethyl group: This step involves the reaction of 3-methoxyphenethylamine with an appropriate reagent, such as an acyl chloride, to form the methoxyphenethyl group.

    Formation of the isonicotinamide moiety: This step involves the reaction of isonicotinic acid with an appropriate reagent, such as a coupling agent, to form the isonicotinamide moiety.

    Coupling of the functional groups: The final step involves the coupling of the cyclopentyloxy group, the methoxyphenethyl group, and the isonicotinamide moiety to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient reagents, catalysts, and reaction conditions, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.

    Reduction: The compound can be reduced using common reducing agents, such as sodium borohydride or lithium aluminum hydride, to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Various reagents, such as alkyl halides, acyl chlorides, and others, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: The compound can be used in studies of biological processes and pathways, as well as in the development of new drugs and therapies.

    Industry: The compound can be used in the development of new materials and products, as well as in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide can be compared with other similar compounds, such as:

    2-(cyclopentyloxy)-N-(3-methoxyphenethyl)benzamide: This compound has a similar structure but with a benzamide moiety instead of an isonicotinamide moiety.

    2-(cyclopentyloxy)-N-(3-methoxyphenethyl)pyridine: This compound has a similar structure but with a pyridine moiety instead of an isonicotinamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-cyclopentyloxy-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-8-4-5-15(13-18)9-11-22-20(23)16-10-12-21-19(14-16)25-17-6-2-3-7-17/h4-5,8,10,12-14,17H,2-3,6-7,9,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSPNDLHMMWITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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